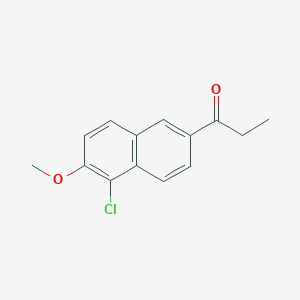
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE is a chemical compound with the molecular formula C14H13ClO2 . It is known for its unique structure, which includes a naphthalene ring substituted with chlorine and methoxy groups.
Métodos De Preparación
The synthesis of 1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are chlorinated and methoxylated.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield
Análisis De Reacciones Químicas
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position, using reagents like sodium methoxide
Aplicaciones Científicas De Investigación
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways: It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for cancer research
Comparación Con Compuestos Similares
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(5-chloro-2-naphthyl)-1-propanone and 1-(6-methoxy-2-naphthyl)-1-propanone share structural similarities.
Uniqueness: The presence of both chlorine and methoxy groups on the naphthalene ring makes it unique, potentially enhancing its reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
69750-45-4 |
|---|---|
Fórmula molecular |
C14H13ClO2 |
Peso molecular |
248.70 g/mol |
Nombre IUPAC |
1-(5-chloro-6-methoxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C14H13ClO2/c1-3-12(16)10-4-6-11-9(8-10)5-7-13(17-2)14(11)15/h4-8H,3H2,1-2H3 |
Clave InChI |
PSHXIXVKAXBEOJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














